Bretazenil (Ro 16-6028) is a synthetic compound classified as an imidazobenzodiazepine. It serves as a research tool for investigating the function and pharmacology of the gamma-aminobutyric acid type A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. Specifically, Bretazenil acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor. This unique pharmacological profile makes it valuable for exploring the complexities of GABAA receptor function and its role in various physiological and behavioral processes.
Bretazenil exerts its effects by binding to the benzodiazepine binding site located on GABAA receptors. As a partial agonist, it produces a lower maximal effect compared to full agonists like diazepam, even at full receptor occupancy. This partial agonism stems from its ability to induce a less efficient conformational change in the GABAA receptor compared to full agonists. By binding to the benzodiazepine site, Bretazenil enhances the effects of GABA, the endogenous ligand of the GABAA receptor. This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6